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molecular formula C18H18N2O2 B8495482 2,6-Bis(2-isocyanatopropan-2-yl)naphthalene CAS No. 19071-12-6

2,6-Bis(2-isocyanatopropan-2-yl)naphthalene

Cat. No. B8495482
M. Wt: 294.3 g/mol
InChI Key: TWIXZNGKWCNJKT-UHFFFAOYSA-N
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Patent
US04399074

Procedure details

α,α-Dimethylbenzylchloride was prepared by passing a stream of dry hydrogen chloride gas through a solution of methylene dichloride (750 ml.) and α-methylstyrene (500 g, 4.2 moles) at 4° C. The reaction and work-up were employed for the paration of 2,6-bis(1-isocyanato-1-methylethyl)naphthalene described in Example 4. The resulting monochloride was dissolved in 750 ml. methylene dichloride and was added to a cooled (4° C.) catalyst solution previously prepared from anhydrous, 90% sodium cyanate (389 g,5.39 moles), pyridine (50 ml., 0.633 mole), zinc chloride (39.15 g,0.28 mole) and 1 ml. H2O in 1075 ml methylene dichloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
500 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
monochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
sodium cyanate
Quantity
389 g
Type
reactant
Reaction Step Seven
Quantity
50 mL
Type
reactant
Reaction Step Seven
Quantity
39.15 g
Type
catalyst
Reaction Step Seven
Quantity
1075 mL
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[CH2:4].N(C(C1C=CC2C(=CC=C(C(C)(N=C=O)C)C=2)C=1)(C)C)=C=O.[O-]C#N.[Na+].N1C=CC=CC=1>C(Cl)Cl.[Cl-].[Zn+2].[Cl-].O>[CH3:4][C:3]([Cl:1])([CH3:2])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:3.4,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
750 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
500 g
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)C(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)(N=C=O)C
Step Six
Name
monochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
sodium cyanate
Quantity
389 g
Type
reactant
Smiles
[O-]C#N.[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
39.15 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Eight
Name
Quantity
1075 mL
Type
solvent
Smiles
C(Cl)Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 4° C
CUSTOM
Type
CUSTOM
Details
The reaction

Outcomes

Product
Name
Type
product
Smiles
CC(C1=CC=CC=C1)(C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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